Sulfamide
Overview
Description
Sulfamide, characterized by its sulfamide (R2NSO2NR2) functionality, is an important compound in the field of medicinal chemistry. It serves as a key functional group in various therapeutic molecules, owing to its ability to form multiple electrostatic interactions with protein targets and other biological molecules. The utility of sulfamide extends beyond simple molecular interactions; it is a versatile group with increasing acceptance in medicinal chemistry, as evidenced by its incorporation into the broad-spectrum antibiotic doripenem and its substitution for sulfonamide, sulfamate, or urea functionalities in drug development (Reitz, Smith, & Parker, 2009).
Synthesis Analysis
Recent advancements in the synthesis of cyclic sulfinic acid derivatives, which are precursors to sulfamide compounds, highlight the importance of these derivatives in chemistry, pharmaceutical science, and materials science. The development of new synthetic methods for cyclic sulfinic acid derivatives has been a focus in recent years, leading to their wide application in the synthesis of sulfur-containing compounds such as sulfoxides, sulfones, sulfinates, and thioethers (Zhang et al., 2023).
Molecular Structure Analysis
The molecular structure of sulfamide and its derivatives plays a crucial role in their chemical reactivity and biological activity. While specific structural analyses of sulfamide were not directly covered in the reviewed papers, the general importance of structural features in drug molecules, such as the sulfamide group, is well recognized in medicinal chemistry for their potential to interact with biological targets.
Chemical Reactions and Properties
Sulfamides and their derivatives participate in a variety of chemical reactions, leveraging their unique chemical properties. The reactivity of the sulfamide group allows for its incorporation into a broad spectrum of chemical entities with significant biological activities. These properties are exploited in the synthesis of pharmaceuticals and are crucial for the development of new therapeutics (El-Qaliei et al., 2020).
Physical Properties Analysis
Sulfamic acid, closely related to sulfamides, is known for its solubility and crystalline nature, serving as an environmentally friendly alternative in various industrial applications. Its physical properties, such as solubility in water, make it a valuable compound for industrial cleaning and corrosion inhibition, illustrating the diverse utility of sulfur-containing compounds (Verma & Quraishi, 2022).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Clinical Microbiology .
Summary of the Application
Sulfonamide derivatives have numerous pharmaceutical applications having antiviral, antibacterial, antifungal, antimalarial, anticancer, and antidepressant activities . In this study, sulfonamides including Sulfapyridine, Sulfathiazole, Sulfamethoxazole, and Sulfamerazine are used to synthesize Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbalde-hyde .
Methods of Application or Experimental Procedures
The synthesized compounds were spectroscopically characterized and tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .
Results or Outcomes
Two of the four Schiff bases are found to be more active than their counterparts; while one have showed significant activity by inhibiting MRSA PH217 and MDR isolates of E. coli at the minimum inhibitory concentration (MIC) of 150 μg/mL and 128 μg/mL with MBC of 1024 µg/mL, respectively .
2. Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth . Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
Methods of Application or Experimental Procedures
Oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
Results or Outcomes
This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
3. Synthetic Approaches and Applications of Sulfonimidates
Specific Scientific Field
This application is in the field of Organic & Biomolecular Chemistry .
Summary of the Application
Sulfonimidates are organosulfur (VI) species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Methods of Application or Experimental Procedures
The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .
Results or Outcomes
Sulfonimidates have been found to be useful in the synthesis of other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .
4. Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Sulfonamide drugs have a wide range of antibacterial properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
5. Enantioselective Modification of Sulfonamides
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A carbene-catalyzed method for highly enantioselective modification of sulfonamides is disclosed . This method allows for selective modification of sulfonamide-containing drug molecules to form the corresponding phthalidyl derivatives as potential prodrugs .
Methods of Application or Experimental Procedures
The reaction proceeds under mild conditions with broad substrate scope, wide functional group tolerance, and good to excellent yields . When multiple sulfonamides or amines are present in the same molecule, the reaction occurs in a highly chemo-selective manner .
Results or Outcomes
Experimental observations and DFT calculations suggest that the reaction proceeds via a stepwise addition pathway, assisted by Li + ions or protons .
6. Antibacterial Efficacy of Chromone Sulfonamide Derivatives
Specific Scientific Field
This application is in the field of Clinical Microbiology .
Summary of the Application
Sulfonamides including Sulfapyridine, Sulfathiazole, Sulfamethoxazole, and Sulfamerazine are used to synthesize Schiff bases of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbalde-hyde . The synthesized compounds were tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .
Methods of Application or Experimental Procedures
The synthesized compounds were spectroscopically characterized and tested against hospital isolates of three Gram-positive and two Gram-negative bacteria .
Results or Outcomes
Two of the four Schiff bases are found to be more active than their counterparts; while one have showed significant activity by inhibiting MRSA PH217 and MDR isolates of E. coli at the minimum inhibitory concentration (MIC) of 150 μg/mL and 128 μg/mL with MBC of 1024 µg/mL, respectively .
Safety And Hazards
Future Directions
Sulfonamides, including sulfamide, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, the future directions in the field of sulfamide could involve further exploration of its potential applications in treating various diseases .
properties
IUPAC Name |
sulfamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFHJWHLNUMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064885 | |
Record name | Sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamide | |
CAS RN |
7803-58-9 | |
Record name | Sulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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